6-Chloro-2-fluoro-3-nitrophenol
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Overview
Description
6-Chloro-2-fluoro-3-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of this compound typically begins with the nitration of a suitable precursor, such as 2-fluoro-3-nitrophenol
Chlorination: The next step involves the chlorination of the nitrated compound. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group (-Cl) at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial to optimize the synthesis and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, fluoro, and nitro). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of substituted phenols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The phenolic hydroxyl group (-OH) can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substituted Phenols: Resulting from nucleophilic aromatic substitution.
Aminophenols: Formed by the reduction of the nitro group.
Quinones: Produced through the oxidation of the phenolic hydroxyl group.
Scientific Research Applications
Chemistry: 6-Chloro-2-fluoro-3-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the manufacture of specialty chemicals and materials. Its unique substituents provide specific properties that are desirable in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The biological activity of 6-Chloro-2-fluoro-3-nitrophenol and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
2-Chloro-6-fluoro-3-nitrophenol: Similar structure but with different positional isomerism.
4-Chloro-2-fluoro-3-nitrophenol: Another positional isomer with distinct reactivity and properties.
6-Chloro-2-fluoro-4-nitrophenol: Differently substituted phenol with unique chemical behavior.
Uniqueness: 6-Chloro-2-fluoro-3-nitrophenol is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The combination of chloro, fluoro, and nitro groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFQSIFYUUYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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